Molecular Weight and Predicted Lipophilicity Differentiation vs. Non-Fluorinated Analog (CAS 832130-61-7)
The 6-difluoromethyl group in CAS 938020-64-5 adds a molecular weight increment of +50.01 Da relative to the non-fluorinated analog ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate (CAS 832130-61-7, MW 308.78 vs. 358.79) . This MW shift is accompanied by an estimated lipophilicity increase of approximately +0.4 to +0.7 logP units attributable to the –CF₂H moiety, based on established Hansch π constants for fluorinated substituents in heterocyclic systems [1]. The difluoromethyl group also contributes a hydrogen bond donor (HBD) capacity absent in the non-fluorinated comparator, conferring a differentiated pharmacophore profile with implications for target binding and pharmacokinetics [2]. In the broader pyrimidine-thioether class, lipophilicity changes of this magnitude have been associated with >10-fold differences in cellular permeability and metabolic clearance rates [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 358.79 g/mol; predicted logP increment from –CF₂H ≈ +0.4 to +0.7 relative to –H at position 6 |
| Comparator Or Baseline | Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate (CAS 832130-61-7); MW = 308.78 g/mol; no 6-difluoromethyl group |
| Quantified Difference | ΔMW = +50.01 Da; ΔlogP ≈ +0.4 to +0.7 (estimated from Hansch π constants) |
| Conditions | Predicted physicochemical properties based on structural comparison; no experimental logP data available for either compound |
Why This Matters
The 50 Da mass difference and increased lipophilicity are critical for analytical method development (HPLC retention time, MS detection) and SAR studies where membrane permeability or metabolic stability are design parameters.
- [1] C. Hansch, A. Leo, D. Hoekman, Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. Hansch π constants for –CF₂H in aromatic systems. View Source
- [2] S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, Fluorine in medicinal chemistry. Chemical Society Reviews, 2008, 37, 320–330. HBD capacity of –CF₂H. View Source
